![molecular formula C23H22Br3N5O4 B12033253 8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 477333-64-5](/img/structure/B12033253.png)
8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
This purine derivative (molecular formula: C₂₃H₂₄Br₃N₅O₄; molecular weight: ~654.2 g/mol) features a complex structure with two key substituents:
- 7-position: A 2-hydroxy-3-(2,4,6-tribromophenoxy)propyl chain, combining a hydroxyl group (enhancing hydrophilicity) and a tribromophenoxy moiety (electron-withdrawing and lipophilic).
Purine derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties . The tribromophenoxy group may enhance binding affinity in hydrophobic pockets of target proteins, while the hydroxypropyl chain could improve solubility compared to alkyl-substituted analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the purine core, followed by the introduction of the benzyl(methyl)amino group and the 2-hydroxy-3-(2,4,6-tribromophenoxy)propyl side chain. Each step must be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure may interact with biological molecules, making it useful for studying biochemical pathways.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, altering their activity and affecting downstream pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Structural Analogs
Compound 15 (7-Benzyl-1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione)
- Substituents : Benzyl (7-position), phenyl (8-position).
- Molecular Weight : 346.39 g/mol.
- Key Properties :
- Melting point: 164°C.
- Solubility: Demonstrated in CDCl₃ (via NMR analysis).
- Comparison: The target compound replaces the phenyl group with a tribromophenoxypropyl chain, likely reducing solubility in nonpolar solvents but improving interactions with halogen-sensitive targets (e.g., kinases).
8-(Benzyl(methyl)amino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- Substituents : Octyl chain (7-position).
- Molecular Weight : 397.52 g/mol.
Functional Analogs: Kinase Inhibitors
Merck PDK1/IRAK Inhibitors (XXXII)
- Substituents: 2-aminopyridine moieties.
- Activity : IC₅₀ values of 0.1–100 nM against PDK1 and IRAK-1/3.
- Comparison: While the target compound lacks a 2-aminopyridine group, its tribromophenoxy moiety may mimic electron-withdrawing effects critical for kinase binding.
Boehringer Ingelheim PDK1 Inhibitors (XXXIII)
- Substituents : Varied purine derivatives.
- Activity: Demonstrated nanomolar inhibition of PDK1.
Cytotoxic Purine Derivatives
Compound 11b (Trisubstituted Purine)
- Activity : GI₅₀ values of 0.7–1.5 µM in leukemia cell lines (K562, KCL22).
- Comparison: The target compound’s tribromophenoxy group could enhance cytotoxicity via DNA intercalation or topoisomerase inhibition, mechanisms common to halogenated aromatics.
Physicochemical and Electrochemical Properties
- pH-Dependent Behavior: Purine derivatives like aminophylline and theophylline exhibit pH-sensitive oxidation peaks, with minimal currents at pH 5–11 .
- Solubility :
The hydroxypropyl chain likely improves aqueous solubility compared to octyl or phenyl-substituted analogs .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Properties
Biological Activity
The compound 8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione belongs to the purine family and features a complex structure that includes various functional groups. This complexity suggests potential for significant biological activity, particularly in medicinal chemistry. The presence of the benzyl(methyl)amino group and tribromophenoxy substituent indicates possible interactions with biological targets, such as enzymes and receptors.
Chemical Structure
The chemical structure can be represented as follows:
This formula highlights the presence of multiple bromine atoms, which may influence the compound's reactivity and biological interactions.
Preliminary studies suggest that compounds structurally similar to this purine derivative exhibit various biological activities. Notable mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes. For instance, similar purine derivatives have shown activity against topoisomerases, which are crucial for DNA replication and repair.
- Receptor Interactions: The unique substitution pattern enhances its ability to bind to specific receptors, potentially leading to therapeutic effects in conditions like cancer or inflammation.
Case Studies
-
Antiproliferative Effects:
Research has indicated that purine derivatives can exhibit antiproliferative effects on mammalian cells. For example, compounds with similar structures have been shown to inhibit cell growth through mechanisms involving topoisomerase inhibition . This suggests that our compound may also possess such properties. -
Phototoxicity Studies:
Some studies have explored the phototoxic effects of related compounds under UVA activation. While our compound's specific activity remains to be fully characterized, the structural similarities raise the possibility of phototoxic effects under certain conditions .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds can provide insights into the biological activity of This compound :
Compound Name | Biological Activity | Mechanism |
---|---|---|
Compound A | Antiproliferative | Topoisomerase II inhibition |
Compound B | Receptor agonist | Specific receptor binding |
Compound C | Phototoxic | UVA activation effects |
This table summarizes potential activities and mechanisms based on existing literature, indicating that our compound may share similar properties.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Purine Backbone: The initial step usually involves creating the purine structure through condensation reactions.
- Substitution Reactions: The introduction of the benzyl(methyl)amino and tribromophenoxy groups can be achieved via nucleophilic substitutions.
Future Research Directions
Further research is warranted to explore:
- In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies: Detailed investigations into how this compound interacts at the molecular level with its biological targets.
Properties
CAS No. |
477333-64-5 |
---|---|
Molecular Formula |
C23H22Br3N5O4 |
Molecular Weight |
672.2 g/mol |
IUPAC Name |
8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C23H22Br3N5O4/c1-29(10-13-6-4-3-5-7-13)22-27-20-18(21(33)28-23(34)30(20)2)31(22)11-15(32)12-35-19-16(25)8-14(24)9-17(19)26/h3-9,15,32H,10-12H2,1-2H3,(H,28,33,34) |
InChI Key |
DIFAYINEHQSJSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC(COC4=C(C=C(C=C4Br)Br)Br)O |
Origin of Product |
United States |
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